molecular formula C7H10O2 B1212556 Bicyclo[3.1.0]hexane-6-carboxylic acid CAS No. 4971-24-8

Bicyclo[3.1.0]hexane-6-carboxylic acid

Cat. No.: B1212556
CAS No.: 4971-24-8
M. Wt: 126.15 g/mol
InChI Key: KPNFHMCCBRGOKU-UHFFFAOYSA-N
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Description

Bicyclo[310]hexane-6-carboxylic acid is a bicyclic organic compound with the molecular formula C7H10O2 It is characterized by a unique bicyclo[310]hexane structure, which consists of a six-membered ring fused to a three-membered ring

Mechanism of Action

Target of Action

It’s known that this compound is used in proteomics research , suggesting that it may interact with proteins or other biological macromolecules.

Mode of Action

It’s known that this compound can be used to synthesize heterocycle-functionalized structures . These structures are highly relevant in medicinal chemistry research as potential bioisosteres of meta-substituted arenes and pyridines .

Biochemical Pathways

It’s known that this compound can be used to synthesize heterocycle-functionalized structures , which could potentially interact with various biochemical pathways.

Result of Action

It’s known that this compound can be used to synthesize heterocycle-functionalized structures , which could potentially have various molecular and cellular effects.

Action Environment

It’s known that this compound is stable at room temperature , suggesting that it may be relatively stable under various environmental conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of bicyclo[3.1.0]hexane-6-carboxylic acid typically involves the use of photochemistry and cycloaddition reactions. One common method is the [2 + 2] cycloaddition of cyclopropenes with aminocyclopropanes, which can be catalyzed by organic or iridium photoredox catalysts under blue LED irradiation . This method allows for the efficient formation of the bicyclic structure with high diastereoselectivity.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the scalability of the photochemical reactions is a key factor in industrial production.

Chemical Reactions Analysis

Types of Reactions: Bicyclo[3.1.0]hexane-6-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the carboxylic acid functional group and the strained bicyclic structure.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize this compound to its corresponding ketone or aldehyde derivatives.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can reduce the carboxylic acid group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the carboxylic acid group, leading to the formation of esters, amides, or other derivatives.

Major Products: The major products formed from these reactions include ketones, aldehydes, alcohols, esters, and amides, depending on the specific reagents and conditions used.

Scientific Research Applications

Bicyclo[3.1.0]hexane-6-carboxylic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

    Cyclohexane: A six-membered ring compound that is structurally simpler and lacks the bicyclic nature of bicyclo[3.1.0]hexane-6-carboxylic acid.

    Bicyclo[2.1.1]hexane: Another bicyclic compound with a different ring fusion pattern, leading to distinct chemical properties and reactivity.

    Cyclopropane: A three-membered ring compound that shares the strained ring structure but lacks the additional six-membered ring.

Uniqueness: this compound is unique due to its combination of a strained bicyclic structure and a functional carboxylic acid group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound in various fields of research.

Properties

IUPAC Name

bicyclo[3.1.0]hexane-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O2/c8-7(9)6-4-2-1-3-5(4)6/h4-6H,1-3H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPNFHMCCBRGOKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(C1)C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20937208
Record name Bicyclo[3.1.0]hexane-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20937208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4971-24-8, 16650-37-6
Record name exo-Bicyclo(3.1.0)hexane-6-carboxylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004971248
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC131607
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131607
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
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Record name Bicyclo[3.1.0]hexane-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20937208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name bicyclo[3.1.0]hexane-6-carboxylic acid
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Customer
Q & A

Q1: How do derivatives of Bicyclo[3.1.0]hexane-6-carboxylic acid interact with the Somatostatin receptor subtype 4 (SSTR4) and what are the downstream effects of this interaction?

A1: While one of the provided research articles focuses on this compound as a potential oral hypoglycemic agent [], the other delves into its derivatives, specifically 3-aza-bicyclo[3.1.0]hexane-6-carboxylic acid amides, as agonists of SSTR4 []. These agonists bind to SSTR4, which is a G protein-coupled receptor, and initiate downstream signaling cascades. While the specific mechanisms are not elaborated upon in the abstract, SSTR4 activation is generally known to inhibit the release of various hormones and peptides, including growth hormone, insulin, and glucagon. This inhibition contributes to the potential therapeutic applications of these compounds in conditions where SSTR4 activity is implicated, although further research is needed to elucidate the precise mechanisms and effects.

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